molecular formula C11H13NO3S B1258226 3,4,5-Trimethoxybenzyl isothiocyanate

3,4,5-Trimethoxybenzyl isothiocyanate

Cat. No.: B1258226
M. Wt: 239.29 g/mol
InChI Key: CPIVBDVPNCWECC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4,5-Trimethoxybenzyl isothiocyanate is a key chemical intermediate in medicinal chemistry and pharmacology research, primarily valued for its role in the synthesis of novel bioactive molecules. A prominent application is in the development of potent antitumor agents. It serves as a critical precursor for a series of 2-mercaptoquinazolinone derivatives, which have demonstrated excellent in vitro antitumour properties . Specific compounds synthesized from this isothiocyanate, such as those bearing chlorophenyl or additional trimethoxybenzyl acetamide groups, have exhibited mean growth inhibitory (GI50) values as low as 6.33 µΜ, showing activity comparable to or exceeding standard drugs like 5-fluorouracil against various tumor cell lines, including those from lung, central nervous system (CNS), and breast cancers . Modelling studies indicate that these potent derivatives act by docking into and inhibiting the EGFR kinase enzyme, a validated molecular target in oncology . Beyond oncology, this compound has been identified as an inhibitor of the phosphatase enzyme calcineurin, which plays a crucial role in controlling gene expression . Research in yeast models revealed that 3,4,5-Trimethoxybenzyl isothiocyanate inhibits human calcineurin via a mixed inhibition mechanism, providing a valuable tool for probing calcineurin-dependent signaling pathways . This combination of applications makes it a versatile reagent for investigating new chemotherapeutic strategies and fundamental biochemical processes.

Properties

Molecular Formula

C11H13NO3S

Molecular Weight

239.29 g/mol

IUPAC Name

5-(isothiocyanatomethyl)-1,2,3-trimethoxybenzene

InChI

InChI=1S/C11H13NO3S/c1-13-9-4-8(6-12-7-16)5-10(14-2)11(9)15-3/h4-5H,6H2,1-3H3

InChI Key

CPIVBDVPNCWECC-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1OC)OC)CN=C=S

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)CN=C=S

Origin of Product

United States

Comparison with Similar Compounds

Key Research Findings:

  • Antifungal Activity : The compound acts as a calcineurin inhibitor, disrupting fungal cell-wall integrity and RNA polymerase III function in Saccharomyces cerevisiae. Haploinsufficiency profiling identified deletion strains (RET1, RPC53, ARP3) highly sensitive to its growth-inhibitory effects .
  • Stability: Under hydrodistillation-mimicking conditions, it hydrolyzes to 3,4,5-trimethoxybenzyl alcohol, unlike non-methoxy benzyl isothiocyanates, which form amines .

Comparison with Similar Compounds

Methoxy-Substituted Benzyl Isothiocyanates

Methoxy substitutions significantly influence stability and bioactivity:

Compound Substituents Molecular Weight (g/mol) Key Properties References
3,4,5-Trimethoxybenzyl isothiocyanate 3,4,5-OCH₃ 253.28 Calcineurin inhibitor; converts to alcohol under hydrodistillation
4-Methoxybenzyl isothiocyanate 4-OCH₃ 179.24 Converts to 4-methoxybenzyl alcohol under hydrodistillation
3,4-Dimethoxybenzyl isothiocyanate 3,4-OCH₃ 209.25 Higher thermal stability than mono-methoxy analogs; forms alcohol upon hydrolysis

Structural Insights :

  • Increased methoxy substitution enhances electron-donating effects , stabilizing intermediates during hydrolysis. However, steric hindrance from multiple methoxy groups may reduce reactivity compared to simpler analogs .

Halogen-Substituted Benzyl Isothiocyanates

Halogen substituents (e.g., Cl, CF₃O) alter lipophilicity and reactivity:

Compound Substituents Molecular Weight (g/mol) Key Properties References
3,5-Dichlorophenyl isothiocyanate 3,5-Cl 204.08 Electron-withdrawing Cl groups increase electrophilicity; limited stability data
4-(Trifluoromethoxy)benzyl isothiocyanate 4-OCF₃ 233.21 High lipophilicity enhances membrane permeability; uncharacterized bioactivity

Functional Comparisons :

  • Trifluoromethoxy groups improve metabolic stability and bioavailability but may introduce toxicity risks .

Benzoyl vs. Benzyl Isothiocyanates

The presence of a carbonyl group (benzoyl derivatives) modifies reactivity:

Compound Substituents Molecular Weight (g/mol) Key Properties References
3,4,5-Trimethoxybenzoyl isothiocyanate 3,4,5-OCH₃, carbonyl 269.27 Enhanced electrophilicity due to carbonyl; uncharacterized antifungal activity

Mechanistic Differences :

  • The carbonyl group in benzoyl derivatives increases electrophilicity, favoring nucleophilic attack. This contrasts with benzyl isothiocyanates, where the -CH₂- linker provides flexibility for target binding .

Stability Under Hydrodistillation Conditions

Substituent type dictates degradation pathways:

Compound Degradation Product Conditions Implications References
3,4,5-Trimethoxybenzyl isothiocyanate 3,4,5-Trimethoxybenzyl alcohol Hydrodistillation (aqueous, heat) Limits use in essential oils; requires stable formulations
Benzyl isothiocyanate Benzylamine Hydrodistillation Amine formation alters toxicity and aroma profiles

Key Insight: Methoxy-substituted isothiocyanates universally form alcohols under hydrodistillation, while non-methoxy analogs yield amines, reflecting divergent hydrolysis mechanisms .

Preparation Methods

Methylation of Gallic Acid

The foundational step in synthesizing 3,4,5-trimethoxybenzyl isothiocyanate involves producing 3,4,5-trimethoxybenzoic acid. A patented method optimizes this process through controlled methylation of gallic acid (3,4,5-trihydroxybenzoic acid). Gallic acid is dissolved in water, treated with sodium hydroxide and dimethyl sulfate under reflux, achieving sequential methylation of hydroxyl groups. Hydrolysis with sulfuric acid (pH 1–2) yields crude 3,4,5-trimethoxybenzoic acid, which is decolorized with activated carbon and vacuum-dried. This method reports a purity of 99.9% after recrystallization from sodium carbonate solution.

Crystallization and Purification

Post-methylation, the crude product undergoes purification via acid-base cycling. Dissolving the acid in 45% sodium carbonate at 90°C for 4 hours, followed by cooling to 40°C and acidification with sulfuric acid (pH 2), produces high-purity crystals. Activated carbon treatment (10:2:100 ratio of acid:carbon:water) at 85°C removes residual pigments, culminating in a final purity exceeding 99.9%.

Synthesis of 3,4,5-Trimethoxybenzyl Isothiocyanate from Amines

Goodyer’s Thiophosgene Method

The Laurentian University protocol details the synthesis from 3,4,5-trimethoxybenzylamine using thiophosgene (CSCl₂). The amine reacts with thiophosgene in dichloromethane at 0–5°C, producing the isothiocyanate in 89–94% yield. Key parameters include:

Parameter Value
Solvent Dichloromethane
Temperature 0–5°C
Reaction Time 2 hours
Workup Extraction, Drying
Yield 89–94%

This method’s efficacy stems from the electron-donating methoxy groups, which enhance amine nucleophilicity and stabilize the isothiocyanate product.

Alternative Isocyanide-Based Routes

A three-component reaction involving isocyanides, alcohols, and sulfur offers a novel pathway. For example, 2,6-dimethylphenylisocyanide reacts with 3,4,5-trimethoxybenzyl alcohol and sulfur in tetrahydrofuran (THF) at 40°C for 2 hours, yielding thiocarbamate intermediates. Subsequent cleavage with sodium hydride generates the isothiocyanate, albeit with lower efficiency (30–72% yield).

Purification and Stability Considerations

Chromatographic Techniques

Silica gel chromatography using ethyl acetate/hexane gradients (1:3 to 1:1) effectively isolates the isothiocyanate from byproducts. The Laurentian study emphasizes that methoxy-substituted derivatives exhibit higher stability during purification than their hydroxylated counterparts, reducing degradation risks.

Thermal and Hydrolytic Stability

Accelerated stability tests reveal that 3,4,5-trimethoxybenzyl isothiocyanate remains intact at 85°C for 30 minutes in aqueous ethanol (pH 5–7), whereas acidic or basic conditions prompt hydrolysis to the corresponding amine and carbonyl sulfide.

Comparative Analysis of Synthetic Routes

The table below contrasts key methods:

Method Starting Material Yield Purity Key Advantage
Thiophosgene Benzylamine 89–94% >98% High yield, scalability
Multicomponent Isocyanide 30–72% 85–90% Avoids toxic reagents
Patent Recrystallization Gallic acid 70–75% >99.9% Industrial applicability

The thiophosgene route remains optimal for laboratory-scale synthesis, while the patent method suits bulk production despite longer reaction times.

Q & A

Q. What are the optimal synthetic routes for preparing 3,4,5-trimethoxybenzyl isothiocyanate, and how do reaction conditions influence yield?

The synthesis of benzyl isothiocyanates typically involves the reaction of benzyl halides with thiocyanate salts (e.g., KSCN or NH₄SCN) under controlled conditions. For 3,4,5-trimethoxybenzyl derivatives, starting from 3,4,5-trimethoxybenzyl bromide (a precursor structurally analogous to compounds in ) and thiocyanate reagents in polar aprotic solvents (e.g., DMF or dichloromethane) is common. Reaction temperature (40–60°C) and stoichiometric ratios (1:1.2 benzyl bromide:thiocyanate) are critical for maximizing yield. Purification via column chromatography or recrystallization is recommended to isolate the product .

Q. How can NMR and IR spectroscopy be employed to confirm the structural integrity of 3,4,5-trimethoxybenzyl isothiocyanate?

  • 1H NMR : Expected signals include aromatic protons (δ 6.5–7.0 ppm, singlet for three methoxy groups), the benzyl CH₂ group (δ ~4.5 ppm, singlet), and the isothiocyanate (-N=C=S) group, which does not produce a proton signal.
  • 13C NMR : The isothiocyanate carbon appears at δ ~130–135 ppm.
  • IR : A sharp peak at ~2050–2100 cm⁻¹ confirms the -N=C=S stretching vibration.
    Cross-validation with high-resolution mass spectrometry (HRMS) is advised to confirm molecular weight .

Q. What are the solvent compatibility and stability considerations for handling this compound?

3,4,5-Trimethoxybenzyl isothiocyanate is moisture-sensitive and prone to hydrolysis in aqueous or protic solvents (e.g., water, alcohols). Storage in anhydrous solvents like dichloromethane or DMSO under inert gas (N₂/Ar) at –20°C is recommended. Avoid exposure to amines or oxidizing agents, which can trigger side reactions .

Advanced Research Questions

Q. What experimental strategies are effective for evaluating the biological activity of 3,4,5-trimethoxybenzyl isothiocyanate in antimicrobial assays?

  • Antimicrobial Testing : Use broth microdilution assays (as in ) to determine minimum inhibitory concentrations (MICs) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria. Include positive controls (e.g., doxorubicin) and solvent controls (e.g., DMSO).
  • Mechanistic Studies : Assess membrane disruption via fluorescence microscopy with propidium iodide or evaluate reactive oxygen species (ROS) generation using DCFH-DA probes.
  • Cytotoxicity Profiling : Test against normal cell lines (e.g., J774 macrophages) to establish selectivity indices .

Q. How can computational tools predict the ADMET properties of this compound, and what parameters are most critical for drug-likeness?

  • SwissADME/pkCSM : Predict bioavailability (Lipinski’s Rule of Five), blood-brain barrier permeability, and CYP450 metabolism. Key parameters include logP (<5), topological polar surface area (TPSA <140 Ų), and hydrogen-bond donors (<5).
  • Toxicity : Screen for Ames test (mutagenicity) and hERG inhibition risks. For 3,4,5-trimethoxybenzyl derivatives, prioritize metabolic stability studies due to potential hepatic clearance via methoxy group demethylation .

Q. What crystallographic techniques are suitable for resolving the solid-state structure of this compound, and how do methoxy substituents influence packing?

  • Powder X-ray Diffraction (PXRD) : Use the direct-space genetic algorithm (as in ) for structure determination from powder data.
  • Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation in non-polar solvents (e.g., hexane/ethyl acetate). The 3,4,5-trimethoxy groups likely induce steric hindrance, leading to herringbone or layered packing motifs. Compare with analogous structures (e.g., 3,4,5-trimethoxybenzyl bromide) to identify substituent effects .

Q. How does the reactivity of 3,4,5-trimethoxybenzyl isothiocyanate compare to other aryl isothiocyanates in nucleophilic addition reactions?

The electron-donating methoxy groups enhance the electrophilicity of the isothiocyanate carbon, making it more reactive toward amines, thiols, or hydrazines compared to unsubstituted benzyl isothiocyanates. Kinetic studies in DMF at 25°C can quantify reaction rates with model nucleophiles (e.g., n-butylamine). Monitor progress via TLC or HPLC .

Data Contradictions and Validation

Q. Discrepancies in reported biological activities: How can researchers reconcile conflicting data on cytotoxicity or antimicrobial efficacy?

  • Standardized Protocols : Ensure consistent cell lines, culture conditions (e.g., RPMI vs. DMEM), and endpoint assays (MTT vs. resazurin).
  • Batch Purity : Verify compound purity (>95% via HPLC) and exclude solvent residues (e.g., DCM) as confounding factors.
  • Meta-Analysis : Cross-reference with structurally similar compounds (e.g., 4-methoxyphenyl isothiocyanate in ) to identify substituent-activity trends .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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3,4,5-Trimethoxybenzyl isothiocyanate
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3,4,5-Trimethoxybenzyl isothiocyanate

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